N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,4-dimethylphenyl group attached to an acetamide moiety, which is further linked to a 2,5-dioxopyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting 3,4-dimethylphenylamine with acetic anhydride under mild conditions.
Introduction of the Pyrrolidinone Group: The 2,5-dioxopyrrolidin-1-yl group can be introduced through a nucleophilic substitution reaction. This involves reacting the acetamide intermediate with a suitable pyrrolidinone derivative in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide or pyrrolidinone groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: It is used as a tool compound in biological studies to investigate its effects on cellular processes and molecular targets.
Industrial Applications: The compound is evaluated for its potential use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can be compared with other similar compounds, such as:
N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)propionamide: This compound has a propionamide group instead of an acetamide group, which may result in different chemical and biological properties.
N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)butyramide: This compound has a butyramide group, which may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-3-4-11(7-10(9)2)15-12(17)8-16-13(18)5-6-14(16)19/h3-4,7H,5-6,8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEMDOOBSGQLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)CCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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